2,2',2''-(2-Bromopropane-1,1,1-triyl)tris(5-methylfuran)
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Overview
Description
5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) is a complex organic compound characterized by the presence of a brominated propane core linked to three 2-methylfuran groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) typically involves the reaction of 2-bromopropane with 2-methylfuran under specific conditions. One common method involves the use of a base such as sodium or potassium hydroxide in an ethanol solvent, followed by heating under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The furan rings can be oxidized under specific conditions to form different products.
Reduction Reactions: The compound can be reduced to form derivatives with different properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or hydrogenated compounds.
Scientific Research Applications
5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the furan rings can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,2’,2’'-(2-Bromopropane-1,1,1-triyl)tris(5-methylfuran): A similar compound with methyl groups at different positions on the furan rings.
1-Bromopropane: A simpler brominated propane derivative used as a solvent.
Uniqueness
5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
The compound 2,2',2''-(2-Bromopropane-1,1,1-triyl)tris(5-methylfuran) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound features a central brominated propane moiety linked to three 5-methylfuran units. This unique configuration may contribute to its biological properties, particularly in terms of enzyme inhibition and antimicrobial activity.
Biological Activity Overview
Research into the biological activity of related compounds suggests that brominated furans can exhibit significant pharmacological effects. Compounds with similar structures have been shown to possess antibacterial and enzyme inhibitory properties.
Enzyme Inhibition
Studies on brominated compounds indicate their potential as inhibitors of various enzymes. For instance, bromophenol derivatives have been reported to inhibit carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE), which are critical in treating conditions like glaucoma and Alzheimer's disease .
Table 1: Enzyme Inhibition Data for Related Brominated Compounds
Compound Name | Enzyme Target | IC50 (nM) | Ki (nM) |
---|---|---|---|
1-Bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene | hCA I | 12.38 | 2.53 ± 0.25 |
Bromophenol Compound 14 | hCA II | 7.45 | 1.63 ± 0.11 |
Compound with similar structure | AChE | 15.05 | 6.54 ± 1.03 |
Antimicrobial Activity
The antimicrobial properties of compounds similar to 2,2',2''-(2-Bromopropane-1,1,1-triyl)tris(5-methylfuran) have been documented in various studies. These compounds often demonstrate effectiveness against a range of bacteria and fungi.
Case Studies
- Antibacterial Activity : A study found that certain brominated compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported in the range of 50-200 µg/mL for various strains .
- Cytotoxic Effects : Another investigation revealed that some brominated furan derivatives showed cytotoxicity against cancer cell lines, indicating their potential as chemotherapeutic agents .
The biological activity of 2,2',2''-(2-Bromopropane-1,1,1-triyl)tris(5-methylfuran) can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The presence of the bromine atom may enhance the compound's ability to form stable interactions with enzyme active sites.
- Antioxidant Properties : Some studies suggest that furan derivatives can act as antioxidants, thereby protecting cells from oxidative stress.
Properties
CAS No. |
87688-71-9 |
---|---|
Molecular Formula |
C18H19BrO3 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
2-[2-bromo-1,1-bis(5-methylfuran-2-yl)propyl]-5-methylfuran |
InChI |
InChI=1S/C18H19BrO3/c1-11-5-8-15(20-11)18(14(4)19,16-9-6-12(2)21-16)17-10-7-13(3)22-17/h5-10,14H,1-4H3 |
InChI Key |
YYHDOZBYILEIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)(C3=CC=C(O3)C)C(C)Br |
Origin of Product |
United States |
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